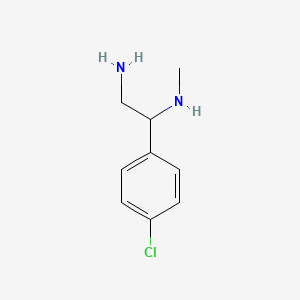
2-(6-Methyl-1-benzofuran-2-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(6-Methyl-1-benzofuran-2-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents . Another approach includes the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Industrial production methods often involve the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
2-(6-Methyl-1-benzofuran-2-yl)ethan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hypervalent iodine reagents, ruthenium catalysts, and palladium nanoparticles . Major products formed from these reactions include substituted benzofurans and other benzofuran derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives have shown significant anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds are also being explored for their potential use as therapeutic agents for various diseases, including cancer and viral infections .
Mechanism of Action
The mechanism of action of 2-(6-Methyl-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. Studies have shown that benzofuran derivatives can exert pro-oxidative effects, increasing reactive oxygen species in cancer cells and inducing apoptosis . These compounds also inhibit the release of proinflammatory interleukin 6 (IL-6) in cancer cells .
Comparison with Similar Compounds
2-(6-Methyl-1-benzofuran-2-yl)ethan-1-amine can be compared with other similar compounds, such as 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one and its derivatives . These compounds share similar structural features and biological activities but may differ in their specific applications and mechanisms of action . The uniqueness of this compound lies in its specific molecular structure, which contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(6-methyl-1-benzofuran-2-yl)ethanamine |
InChI |
InChI=1S/C11H13NO/c1-8-2-3-9-7-10(4-5-12)13-11(9)6-8/h2-3,6-7H,4-5,12H2,1H3 |
InChI Key |
VWFGIXOTCBEYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(O2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B12125903.png)
![3-[(5E)-5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B12125905.png)
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12125913.png)
![5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12125926.png)

![(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B12125938.png)


![N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B12125960.png)
![3-[(2,6-dimethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12125963.png)
![methyl 2-({[2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12125966.png)
![3-((4-fluorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12125982.png)
